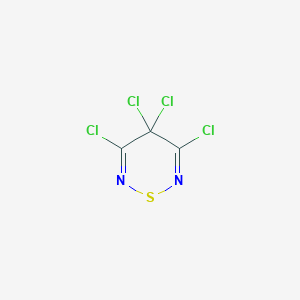
3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is known for its reactive geminal dichloromethylene group, which makes it highly electrophilic and suitable for various chemical transformations .
Preparation Methods
The synthesis of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine typically involves the cyclocondensation of chlorinated precursors. One common method includes the reaction of sulfur dichloride with chlorinated nitriles under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.
Chemical Reactions Analysis
3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of chlorine atoms.
Oxidation and Reduction: The compound can be transformed into various oxidation states, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The compound can form fused ring systems through reactions with suitable partners, such as 2-aminophenol.
Scientific Research Applications
3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine has several applications in scientific research:
Mechanism of Action
The mechanism by which 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine exerts its effects is primarily through its highly electrophilic nature, which allows it to react readily with nucleophiles. This reactivity is due to the presence of the geminal dichloromethylene group, which makes the compound a strong electrophile .
Comparison with Similar Compounds
3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine is similar to compounds like 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt). Both compounds are highly electrophilic and undergo similar chemical transformations. this compound is unique due to its specific substitution pattern and the presence of the geminal dichloromethylene group .
Properties
CAS No. |
51915-27-6 |
|---|---|
Molecular Formula |
C3Cl4N2S |
Molecular Weight |
237.9 g/mol |
IUPAC Name |
3,4,4,5-tetrachloro-1,2,6-thiadiazine |
InChI |
InChI=1S/C3Cl4N2S/c4-1-3(6,7)2(5)9-10-8-1 |
InChI Key |
AKACCZSNZVYSDG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NSN=C(C1(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
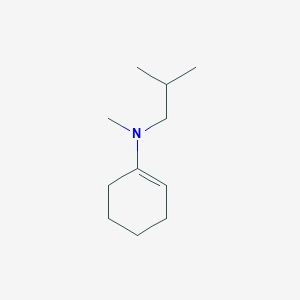
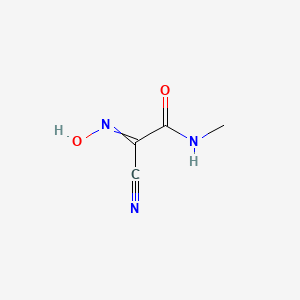
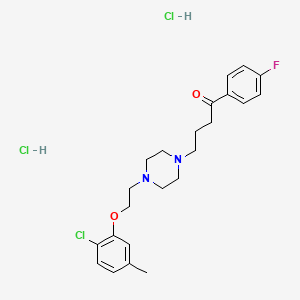

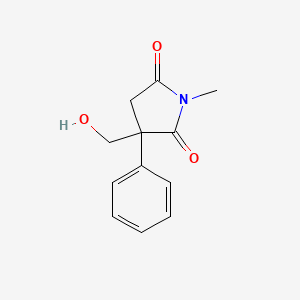
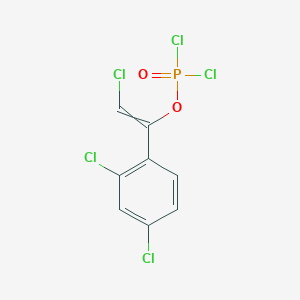
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
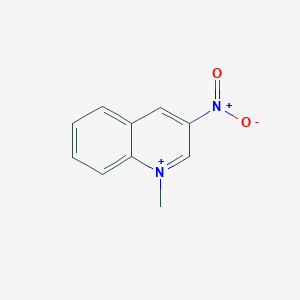
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)

